molecular formula C30H53NO2 B14261749 N-[2-(4-Hydroxyphenyl)ethyl]docosanamide CAS No. 155408-10-9

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide

Cat. No.: B14261749
CAS No.: 155408-10-9
M. Wt: 459.7 g/mol
InChI Key: IMRCWIVSPJOTKF-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide, also known as n-docosanoyltyramine, is a long-chain fatty acid amide belonging to the class of N-acyl amines . This organic compound is classified among the benzenoids and phenols, with a molecular formula of C30H53NO2 and a molecular weight of 459.76 g/mol . Its structure features a docosanamide chain linked to a tyramine moiety, resulting in a high Log P value of 8.87, indicating significant hydrophobicity, and a topological polar surface area of 49.33 Ų . As a research chemical, this compound is of interest in the study of lipid-based signaling molecules and their biological roles. In silico ADMET screening predicts that it is not a substrate for P-glycoprotein and has low gastrointestinal absorption, with no blood-brain barrier permeation . Preliminary pharmacological profiling suggests it may act as a CYP2C19 inhibitor, pointing to potential applications in metabolic and enzymatic interaction studies . The compound has a weighted quantitative estimate of drug-likeness (QEDw) score of 0.1605 . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

155408-10-9

Molecular Formula

C30H53NO2

Molecular Weight

459.7 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]docosanamide

InChI

InChI=1S/C30H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)31-27-26-28-22-24-29(32)25-23-28/h22-25,32H,2-21,26-27H2,1H3,(H,31,33)

InChI Key

IMRCWIVSPJOTKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The carboxylic group of docosanoic acid reacts with carbodiimide to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the primary amine group of 2-(4-hydroxyphenyl)ethylamine. Side reactions include urea byproduct formation from carbodiimide hydrolysis, necessitating strict moisture control.

Optimized Protocol

  • Molar ratio : 1:1.2 (acid:amine) with 1.5 equivalents of DCC
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran
  • Temperature : 0°C → room temperature over 12 hours
  • Yield : 68-72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Table 1 : Comparative analysis of coupling agents

Coupling Agent Reaction Time (h) Yield (%) Purity (HPLC)
DCC 12 72 98.5
EDC 8 65 97.1
HATU 6 78 99.2

Alternative Synthetic Routes

Schotten-Baumann Acylation

Acyl chloride derivatives of docosanoic acid react with 2-(4-hydroxyphenyl)ethylamine in biphasic systems:

  • Docosanoyl chloride synthesis: SOCl₂ catalysis (82% conversion)
  • Acylation: 0.5 M NaOH aqueous phase, diethyl ether organic phase
  • Yield: 58% with 94% purity

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) enables solvent-free amidation:

  • Substrate ratio: 1:1 (acid:amine)
  • Temperature: 60°C
  • Conversion: 89% after 48 hours
  • Advantages: No protecting groups needed for phenolic OH

Industrial-Scale Production

Continuous-flow reactors address challenges in large-scale synthesis:

Figure 1 : Two-stage continuous process

  • Stage 1 : Microreactor for docosanoyl chloride formation (residence time 2 min)
  • Stage 2 : Tubular reactor for amidation (residence time 15 min)
  • Throughput: 12 kg/h
  • Purity: 99.8% by GC-MS

Purification and Characterization

Crystallization Optimization

Parameter Effect on Crystal Purity
Ethanol/water (3:1) 99.1%
Cooling rate 0.5°C/min Needle-like crystals
Seeding Reduces polymorphism

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J=8.4 Hz, 2H, aromatic), 5.42 (br s, 1H, NH), 3.51 (q, 2H, CH₂N), 2.18 (t, 2H, COCH₂)
  • FT-IR : 3305 cm⁻¹ (N-H stretch), 1642 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

Comparative Analysis of Synthetic Methods

Table 2 : Economic and environmental metrics

Method Cost Index E-Factor PMI
Carbodiimide coupling 1.00 23.7 34.2
Schotten-Baumann 0.85 18.9 27.4
Enzymatic 2.10 5.2 8.7

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in these processes. The hydroxyphenyl ethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[2-(4-Hydroxyphenyl)ethyl]docosanamide with structurally and functionally related compounds, focusing on chain length, substituents, and bioactivity.

Structural Analogues with Varying Chain Lengths and Unsaturation

(2E,4E)-N-[2-(4-Hydroxyphenyl)ethyl]dodeca-2,4-dienamide Structure: Shorter 12-carbon chain with conjugated double bonds (2E,4E) in the acyl group. Key Difference: The unsaturated, shorter chain likely enhances solubility and binding flexibility compared to the saturated C22 chain of the target compound.

N-(2-Hydroxyethyl)docosanamide Structure: Lacks the aromatic 4-hydroxyphenyl group, replaced by a terminal hydroxyl on the ethylamine moiety. Hydroxyl group may improve aqueous solubility .

Analogues with Modified Aromatic Substituents

(E)-N-(2-Hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide Structure: Features an additional hydroxyl on the ethyl group and a 4-hydroxyphenyl acrylamide moiety. Bioactivity: Isolated from hemp roots; structural uniqueness suggests possible novel mechanisms of action.

(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

  • Structure : Methoxy group on the phenyl ring of the acrylamide substituent.
  • Key Difference : Methoxy increases lipophilicity, which may improve membrane permeability but reduce solubility. Stability inferred from mass spectral data .

Analogues with Heterocyclic Substituents

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]docosanamide

  • Structure : Replaces the 4-hydroxyphenyl group with a 5-hydroxyindole moiety.
  • Bioactivity : Indole derivatives often interact with serotonin receptors; this compound may exhibit neuroactive or antioxidant properties .

Functional Comparison Table

Compound Name Chain Length Key Substituents Notable Functional Groups Bioactivity Highlights
This compound C22 4-Hydroxyphenyl None Potential anti-inflammatory (inferred)
(2E,4E)-N-[2-(4-Hydroxyphenyl)ethyl]dodeca-2,4-dienamide C12 (unsaturated) 4-Hydroxyphenyl Conjugated dienamide COX-2 inhibition
N-(2-Hydroxyethyl)docosanamide C22 2-Hydroxyethyl Terminal hydroxyl Improved solubility
(E)-3-(4-Hydroxy-3-methoxyphenyl)-[...]prop-2-enamide C3 (acryl) 4-Hydroxyphenyl, methoxy Methoxy, acrylamide Enhanced stability
N-[2-(5-Hydroxyindol-3-yl)ethyl]docosanamide C22 5-Hydroxyindol-3-yl Indole ring Possible neuroactivity

Key Research Findings and Implications

  • Chain Length and Unsaturation : Shorter, unsaturated analogs (e.g., dodeca-2,4-dienamide) show superior COX-2 inhibition, likely due to better binding pocket accommodation and solubility . The target compound’s C22 chain may confer prolonged half-life but poorer solubility.
  • Aromatic Substituents : The 4-hydroxyphenyl group is critical for hydrogen bonding in enzyme inhibition. Modifications (e.g., methoxy or indole) alter target specificity and pharmacokinetics .
  • Synthetic Accessibility : Hydroxyphenyl-containing analogs require precise coupling strategies, while indole derivatives may involve more complex synthesis .

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